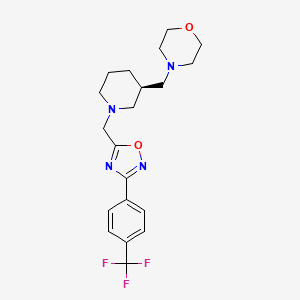

(S)-V-0219

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H25F3N4O2 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine |

InChI |

InChI=1S/C20H25F3N4O2/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26/h3-6,15H,1-2,7-14H2/t15-/m0/s1 |

InChI Key |

VFQGZIAZHIRPPQ-HNNXBMFYSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |

Canonical SMILES |

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

(S)-V-0219: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-V-0219 is the orally bioavailable, active enantiomer of V-0219, a small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4][5] As a PAM, this compound enhances the signaling of the endogenous ligand, GLP-1, thereby potentiating its therapeutic effects on glucose homeostasis and appetite regulation.[1][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways and its pharmacological activity in both in vitro and in vivo models. The information presented herein is intended to support further research and development of this compound and other GLP-1R PAMs for the treatment of metabolic disorders such as type 2 diabetes and obesity.[3][7][8]

Introduction to this compound and GLP-1R Modulation

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in regulating glucose metabolism and appetite. Endogenous activation of GLP-1R by GLP-1 in pancreatic β-cells stimulates glucose-dependent insulin (B600854) secretion. In the central nervous system, GLP-1R activation is associated with a reduction in food intake.

This compound represents a promising therapeutic strategy by acting as a PAM at the GLP-1R.[1][5] Unlike orthosteric agonists that directly bind to the ligand-binding site, PAMs bind to an allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, GLP-1. This allosteric modulation offers the potential for a more physiological and nuanced control of receptor activity compared to conventional agonists.

Core Mechanism of Action: Potentiation of GLP-1R Signaling

The primary mechanism of action of this compound is the positive allosteric modulation of the GLP-1R. This leads to the potentiation of downstream signaling cascades upon GLP-1 binding. The key signaling events influenced by this compound are detailed below.

Calcium Mobilization

This compound has been shown to potentiate calcium fluxes in HEK293 cells stably expressing the human GLP-1R (hGLP-1R).[1][2] This increase in intracellular calcium is a critical downstream event of GLP-1R activation and is essential for insulin exocytosis from pancreatic β-cells.

Insulin Secretion

In the human pancreatic β-cell line, EndoC-βH1, this compound potentiates GLP-1-stimulated insulin secretion under high glucose conditions.[1] This demonstrates its potential to enhance the incretin (B1656795) effect, a key physiological process for maintaining glucose homeostasis.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and its racemate, V-0219, from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound and V-0219

| Parameter | Compound | Value | Cell Line | Assay Description |

| EC50 | This compound | 10 nM | HEK cells expressing hGLP-1R | Potentiation of GLP-1 stimulated calcium flux |

| Potentiation of Insulin Secretion | This compound (0.1 nM) | - | EndoC-βH1 | Potentiates insulin secretion stimulated by GLP-1 under high glucose |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Route | Effect |

| Normal male Wistar rats | 0.04 - 0.2 mg/kg | i.p. | Improved glucose handling after a 2 g/kg glucose challenge |

| Fatty diabetic Zucker rats | 0.4 mg/kg | i.g. | Orally active and improved glucose handling after a 2 g/kg glucose challenge |

| 12-h fasted male Wistar rats | 0.1 - 5 µg/kg in 5 µL | i.c.v. | Decreased feeding behavior |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of GLP-1R potentiation by this compound and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies and the available information for this compound.

In Vitro Calcium Flux Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 Receptor (hGLP-1R).

-

Objective: To measure the potentiation of GLP-1-induced intracellular calcium mobilization by this compound.

-

Protocol:

-

Seed HEK293-hGLP1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of GLP-1.

-

Add the this compound dilutions to the wells and incubate for a short period.

-

Add the GLP-1 solution to the wells.

-

Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission).

-

Record the fluorescence signal over time to capture the peak response.

-

Analyze the data to determine the EC50 of this compound in potentiating the GLP-1 response.

-

In Vitro Insulin Secretion Assay

-

Cell Line: Human pancreatic β-cell line, EndoC-βH1.

-

Objective: To assess the effect of this compound on GLP-1-stimulated insulin secretion in a glucose-dependent manner.

-

Protocol:

-

Culture EndoC-βH1 cells in appropriate culture media and plates.

-

Prior to the assay, starve the cells in a low-glucose medium for 2 hours.

-

Wash the cells and then incubate with a Krebs-Ringer bicarbonate buffer containing a low glucose concentration (e.g., 2.8 mM) for 1 hour.

-

Replace the buffer with fresh buffer containing either low or high glucose (e.g., 16.7 mM).

-

Add serial dilutions of this compound in the presence of a fixed concentration of GLP-1 to the appropriate wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.

-

Normalize the insulin secretion data to the total cellular protein content or DNA content.

-

In Vivo Oral Glucose Tolerance Test (oGTT)

-

Animal Model: Male Wistar rats or fatty diabetic Zucker rats.

-

Objective: To evaluate the effect of orally administered this compound on glucose disposal following a glucose challenge.

-

Protocol:

-

Fast the animals overnight (approximately 12-16 hours) with free access to water.

-

Record the baseline blood glucose level from a tail vein blood sample using a glucometer (t=0).

-

Administer this compound or vehicle orally (i.g.) at the desired dose.

-

After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

-

Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

In Vivo Feeding Behavior Study

-

Animal Model: 12-hour fasted male Wistar rats.

-

Objective: To determine the effect of this compound on food intake.

-

Protocol:

-

Individually house the rats and allow them to acclimate.

-

Fast the rats for 12 hours with free access to water.

-

Administer this compound or vehicle via intracerebroventricular (i.c.v.) injection.

-

Immediately after injection, provide a pre-weighed amount of standard chow.

-

Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).

-

Calculate the cumulative food intake for each treatment group.

-

Conclusion

This compound is a potent, orally active positive allosteric modulator of the GLP-1R.[1][2][8] Its mechanism of action involves enhancing the endogenous signaling of GLP-1, leading to increased intracellular calcium, potentiation of glucose-dependent insulin secretion, improved glucose tolerance, and reduced food intake.[1][2] The data presented in this guide underscore the therapeutic potential of this compound and the broader class of GLP-1R PAMs for the treatment of type 2 diabetes and obesity. Further research is warranted to fully elucidate its clinical utility and long-term safety profile.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. olac.berkeley.edu [olac.berkeley.edu]

An In-depth Technical Guide to (S)-V-0219: A Novel GLP-1R Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties and experimental characterization of (S)-V-0219, a potent and orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This document details its mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for its characterization.

Core Compound Properties

This compound, also referred to as (S)-9, is the (S)-enantiomer of V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine).[1][2] As a GLP-1R PAM, it does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, GLP-1.[3][4] This allosteric modulation presents a promising therapeutic approach for type 2 diabetes and obesity, potentially offering advantages over orthosteric agonists, including improved oral bioavailability and a more nuanced physiological response.[5][2][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Notes |

| Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | This compound potentiates calcium fluxes.[2] |

| cAMP Accumulation | HEK293 cells expressing hGLP-1R | - | Potentiates GLP-1-induced cAMP accumulation at 0.001-1 nM.[3] | Maximal potentiation effect at 0.1 nM was 42% higher than GLP-1 alone.[7] |

| Insulin (B600854) Secretion | INS-1E rat insulinoma cells | EC50 | 0.25 nM | In the presence of GLP-1, potentiating insulin secretion by 1.8-fold at 0.1 nM.[7] |

| Insulin Secretion | INS-1E rat insulinoma cells | EC50 | 0.008 nM | In the presence of a fixed concentration of GLP-1 (0.2 nM).[2] |

| Insulin Secretion | EndoC-βH1 human pancreatic cell line | - | Potentiates GLP-1-stimulated insulin secretion at 0.1 nM under high glucose.[1] | - |

| GLP-1R Antagonism | INS-1E rat insulinoma cells | IC50 | 6.3 nM | The effect of this compound + GLP-1 was antagonized by exendin(9-39)-NH2.[2] |

Table 2: In Vivo Activity of this compound

| Animal Model | Administration Route | Dose | Effect |

| Normal Male Wistar Rats | Intraperitoneal (i.p.) | 0.04 and 0.2 mg/kg | Improved glucose handling after a 2 g/kg glucose challenge.[1][2] |

| Fatty Diabetic Zucker Rats | Intragastric (i.g.) | 0.4 mg/kg | Orally active, improving glucose handling after a 2 g/kg glucose challenge.[1][2] |

| 12-h Fasted Male Wistar Rats | Intracerebroventricular (i.c.v.) | 0.1, 0.5, and 5 µg/kg in 5 µL | Reduced feeding behavior.[1][2] |

| Rats | - | 0.001 mg/kg | Enhanced the reduction in food intake induced by the GLP-1R agonist exendin-4 (B13836491).[3] |

| Wild-type Mice | - | 0.1 mg/kg | Improved glucose tolerance.[3] |

| Glp1r Knockout Mice | - | - | Inactive, demonstrating selectivity for GLP-1R.[2][3] |

Signaling Pathways and Mechanism of Action

This compound acts as a positive allosteric modulator of the GLP-1R. The binding of GLP-1 to its receptor initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased cAMP production. This compound enhances this signaling, resulting in a more robust downstream response.

Figure 1: GLP-1R signaling pathway modulated by this compound.

The logical relationship of this compound as a PAM is that its effect is dependent on the presence of an orthosteric agonist like GLP-1.

Figure 2: Logical flow of this compound's allosteric modulation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro Assays

This assay measures the ability of this compound to potentiate GLP-1-induced intracellular calcium mobilization in HEK cells stably expressing the human GLP-1R.

-

Cell Culture:

-

Culture HEK-293 cells stably expressing hGLP-1R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Seed cells into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Prepare a calcium-sensitive dye loading buffer (e.g., using a FLIPR Calcium Assay Kit) according to the manufacturer's instructions.

-

Remove the culture medium from the cell plates and add the dye loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C.

-

During the incubation, prepare serial dilutions of this compound and a fixed, sub-maximal concentration of GLP-1 in assay buffer.

-

Use a fluorometric imaging plate reader (FLIPR) to measure baseline fluorescence.

-

Add the this compound dilutions followed by the GLP-1 solution to the wells and monitor the change in fluorescence over time.

-

Data are typically expressed as the peak fluorescence response over baseline.

-

Figure 3: Experimental workflow for the intracellular calcium flux assay.

This assay determines the effect of this compound on glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cell lines.

-

Cell Culture:

-

Culture EndoC-βH1 or INS-1E cells in their respective recommended growth media.

-

Seed cells into 96-well plates and culture until they reach the desired confluency.

-

-

Assay Procedure:

-

Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C.

-

Replace the pre-incubation buffer with fresh KRB buffer containing low or high glucose (e.g., 16.7 mM) with or without various concentrations of this compound and a fixed concentration of GLP-1.

-

Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Collect the supernatant and measure the insulin concentration using an ELISA or radioimmunoassay (RIA) kit.

-

Normalize the insulin secretion to the total protein content or cell number in each well.

-

In Vivo Assays

This test evaluates the effect of this compound on glucose disposal in vivo.

-

Animals:

-

Use male Wistar or Zucker rats, or wild-type and GLP-1R knockout mice.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Procedure:

-

Fast the animals overnight (approximately 12-16 hours) with free access to water.

-

Record the baseline blood glucose levels from a tail vein blood sample using a glucometer.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral gavage) at a specified time before the glucose challenge.

-

At time 0, administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.

-

Measure blood glucose levels at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

-

This study assesses the impact of this compound on feeding behavior.

-

Animals:

-

Use male Wistar rats.

-

Individually house the animals to allow for accurate food intake measurement.

-

-

Procedure:

-

Fast the animals for a specified period (e.g., 12 hours).

-

Administer this compound or vehicle via the desired route (e.g., intracerebroventricular injection).

-

Provide a pre-weighed amount of food and measure the amount consumed at different time points (e.g., 1, 2, 4, and 24 hours) after compound administration.

-

Alternatively, to assess the potentiation of satiety signals, co-administer this compound with a GLP-1R agonist like exendin-4 and measure food intake.

-

Conclusion

This compound is a potent and selective positive allosteric modulator of the GLP-1R with demonstrated efficacy in both in vitro and in vivo models of metabolic disease. Its ability to enhance the endogenous GLP-1 signaling pathway makes it a compelling candidate for the development of oral therapies for type 2 diabetes and obesity. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar allosteric modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mmpc.org [mmpc.org]

- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

(S)-V-0219: A Technical Guide for a Novel GLP-1R Positive Allosteric Modulator

(S)-V-0219 is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a PAM, it enhances the signaling of the endogenous GLP-1, a key incretin (B1656795) hormone involved in glucose homeostasis and appetite regulation.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also referred to as (S)-9 in some literature, is the (S)-enantiomer of V-0219.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinyl]methyl]-morpholine[4] |

| Molecular Formula | C₂₀H₂₅F₃N₄O₂[4] |

| Molecular Weight | 410.44 g/mol [4] |

| CAS Number | 3031984-78-5[4] |

| Appearance | Solid[4] |

| Solubility | Soluble in DMSO (10 mM)[4] |

| SMILES | FC(C1=CC=C(C2=NOC(CN3C--INVALID-LINK--CCC3)=N2)C=C1)(F)F[5] |

(Data sourced from multiple chemical suppliers and research articles)

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR).[1][4] Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous ligand, GLP-1. The primary signaling cascade initiated by GLP-1R activation involves the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[6] This is a key pathway for glucose-dependent insulin (B600854) secretion.[6] Additionally, GLP-1R activation can lead to intracellular calcium mobilization.[5] this compound has been shown to potentiate both cAMP accumulation and calcium fluxes in cells expressing the human GLP-1R.[4][5]

In Vitro Activity

The in vitro efficacy of this compound has been demonstrated through various cell-based assays. It potentiates GLP-1-induced intracellular signaling and insulin secretion in a dose-dependent manner.

| Assay | Cell Line | Parameter | This compound Activity |

| Calcium Flux | HEK293 cells expressing hGLP-1R | EC₅₀ of potentiation | 10 nM[5] |

| cAMP Accumulation | HEK293 cells expressing hGLP-1R | Maximal potentiation at | 0.1 nM[5] |

| Insulin Secretion (in presence of 0.2 nM GLP-1) | INS-1 insulinoma cells | EC₅₀ of potentiation | 0.008 nM[5] |

| Insulin Secretion (in presence of GLP-1) | EndoC-βH1 cells | Potentiation at | 0.1 nM[4] |

In Vivo Efficacy

In vivo studies in rodent models have demonstrated the therapeutic potential of this compound in improving glucose control and reducing food intake.

| Animal Model | Administration | Dosage | Effect |

| Normal Wistar Rats | Intraperitoneal (i.p.) | 0.04 and 0.2 mg/kg | Improved glucose handling[5] |

| Fatty Diabetic Zucker Rats | Intragastric (i.g.) | 0.4 mg/kg | Orally active, improved glucose handling[5] |

| 12-h Fasted Male Wistar Rats | Intracerebroventricular (i.c.v.) | 0.1, 0.5, and 5 µg/kg | Reduced feeding behavior[5] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Calcium Flux Assay

Methodology:

-

HEK293 cells stably expressing the human GLP-1R are seeded into 96-well plates.[5]

-

The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer.[7]

-

Following an incubation period to allow for dye uptake and de-esterification, the cells are treated with varying concentrations of this compound.[7]

-

After a short incubation with the compound, a sub-maximal concentration of GLP-1 is added to stimulate the receptor.[5]

-

The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.[7]

-

The data is analyzed to determine the concentration-dependent potentiation of the GLP-1 response by this compound and to calculate the EC₅₀ value.[5]

Insulin Secretion Assay

Methodology:

-

Pancreatic β-cell lines, such as INS-1 or EndoC-βH1, are cultured under standard conditions.[4][5]

-

Prior to the experiment, the cells are pre-incubated in a medium containing a low concentration of glucose to establish a baseline.[5]

-

The cells are then incubated with various concentrations of this compound in the presence of a fixed concentration of GLP-1 in a medium containing a high concentration of glucose to stimulate insulin secretion.[5]

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of secreted insulin in the supernatant is quantified using a commercially available ELISA kit.

-

The results are analyzed to determine the extent to which this compound potentiates GLP-1-stimulated insulin secretion.[5]

In Vivo Glucose Tolerance Test

Methodology:

-

Rodents (e.g., Wistar rats or Zucker rats) are fasted overnight.[5]

-

This compound is administered via the desired route, such as intraperitoneal (i.p.) or intragastric (i.g.) gavage.[5]

-

After a predetermined time (e.g., 30 minutes), a glucose solution is administered intraperitoneally.[5]

-

Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose concentrations are measured using a glucometer.

-

The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess glucose tolerance.[5]

Food Intake Study

Methodology:

-

Animals, typically male Wistar rats, are fasted for a specific duration (e.g., 12 hours) to induce hunger.[5]

-

This compound is administered directly into the central nervous system via intracerebroventricular (i.c.v.) injection to assess its central effects on appetite.[5]

-

Immediately after injection, the animals are presented with a pre-weighed amount of standard chow.

-

Food intake is measured by weighing the remaining food at various time points (e.g., 1, 2, 4, and 24 hours) after administration.

-

The cumulative food intake is calculated to evaluate the anorectic effects of the compound.[5]

Conclusion

This compound is a promising small-molecule positive allosteric modulator of the GLP-1R with demonstrated in vitro potency and in vivo efficacy in relevant animal models of metabolic disease. Its oral activity makes it an attractive candidate for further development as a potential treatment for type 2 diabetes and obesity. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docta.ucm.es [docta.ucm.es]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Enantioselective Preparation of (S)-V-0219

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-V-0219, chemically known as (S)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, is a potent and orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a small molecule, it offers a promising therapeutic alternative to peptidic GLP-1R agonists for the treatment of type 2 diabetes and obesity, a condition often termed "diabesity".[2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on its enantioselective preparation, detailed experimental protocols, and relevant biological context.

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) is a well-established target for the management of type 2 diabetes.[4] Activation of GLP-1R enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[4] While injectable peptide agonists have proven effective, the development of orally bioavailable small-molecule modulators is a key objective in the field. This compound has emerged as a significant lead compound in this area, demonstrating remarkable in vivo activity in reducing food intake and improving glucose handling in animal models.[1][3] The stereochemistry at the C3 position of the piperidine (B6355638) ring is crucial for its biological activity, necessitating a robust enantioselective synthetic route.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound hinges on the coupling of two key building blocks: the heterocyclic core, 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and the chiral piperidine side chain, (S)-4-((piperidin-3-yl)methyl)morpholine. The chirality of the final molecule is introduced via the enantiomerically pure piperidine precursor, which is derived from (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to the two key intermediates mentioned above. The piperidine nitrogen can be alkylated with the chloromethyl group of the oxadiazole. The chiral piperidine can be further traced back to a commercially available or readily synthesized chiral starting material.

Synthesis of Key Intermediates

2.2.1. Synthesis of 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (Intermediate 1)

The synthesis of the oxadiazole core begins with the reaction of 4-(trifluoromethyl)benzonitrile (B42179) with hydroxylamine (B1172632) to form the corresponding amidoxime (B1450833). This is followed by acylation with chloroacetyl chloride and subsequent cyclization to yield the target 1,2,4-oxadiazole.

2.2.2. Enantioselective Synthesis of (S)-4-((Piperidin-3-yl)methyl)morpholine (Intermediate 2)

The preparation of the chiral piperidine fragment is a critical part of the synthesis. It starts from the commercially available (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The hydroxyl group is first activated, for example, by conversion to a mesylate or tosylate. This is followed by nucleophilic substitution with morpholine (B109124). Finally, the Boc protecting group is removed under acidic conditions to yield the desired chiral piperidine.

Final Assembly of this compound

The final step in the synthesis involves the N-alkylation of (S)-4-((piperidin-3-yl)methyl)morpholine with 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in the presence of a suitable base and solvent to afford this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Mesylation | (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine (B128534), DCM | 92-97 | >99 |

| 2 | Nucleophilic Substitution | (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | (S)-tert-butyl 3-((morpholinomethyl)piperidine-1-carboxylate | Morpholine, 80 °C | 85-87 | >99 |

| 3 | Boc Deprotection | (S)-tert-butyl 3-((morpholinomethyl)piperidine-1-carboxylate | (S)-4-((piperidin-3-yl)methyl)morpholine | Trifluoroacetic acid, DCM | 99 | >99 |

| 4 | N-Alkylation | (S)-4-((piperidin-3-yl)methyl)morpholine and Intermediate 1 | This compound | DIPEA, ACN, reflux | 80-84 | >99 |

Experimental Protocols

4.1. Synthesis of 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (Intermediate 1)

A detailed experimental protocol for this intermediate was not available in the reviewed literature. General procedures for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involve the condensation of an amidoxime with an acyl chloride, followed by cyclization.

4.2. Enantioselective Synthesis of (S)-4-((Piperidin-3-yl)methyl)morpholine (Intermediate 2)

Step 1: (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

To a solution of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (1.5 eq.). Methanesulfonyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate (B86663), and concentrated under reduced pressure to afford the product.

Step 2: (S)-tert-butyl 3-((morpholinomethyl)piperidine-1-carboxylate

A mixture of (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate and morpholine (5 eq.) is heated at 80 °C for 3 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography.

Step 3: (S)-4-((piperidin-3-yl)methyl)morpholine

To a solution of (S)-tert-butyl 3-((morpholinomethyl)piperidine-1-carboxylate in DCM is added trifluoroacetic acid (TFA) (10 eq.). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is basified with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated to give the final product.

4.3. Synthesis of this compound

To a solution of (S)-4-((piperidin-3-yl)methyl)morpholine in acetonitrile (B52724) (ACN) is added N,N-diisopropylethylamine (DIPEA) (2 eq.) and 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (1 eq.). The reaction mixture is heated to reflux for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield this compound.

Mandatory Visualizations

Enantioselective Synthetic Workflow of this compound

Caption: Enantioselective synthesis of this compound.

GLP-1 Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the GLP-1 receptor. The binding of GLP-1 to its receptor initiates a cascade of intracellular events primarily mediated by G-protein signaling.

Caption: Simplified GLP-1 Receptor signaling cascade.

Conclusion

The enantioselective synthesis of this compound is a well-defined process that relies on the strategic coupling of a chiral piperidine derivative with a substituted oxadiazole. The availability of enantiomerically pure starting materials is key to achieving high stereochemical purity in the final product. As a potent, orally available GLP-1R positive allosteric modulator, this compound represents a significant advancement in the pursuit of novel therapeutics for metabolic diseases. The detailed synthetic and mechanistic understanding provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

The Discovery and Development of (S)-V-0219: A Novel Oral GLP-1 Receptor Positive Allosteric Modulator

(S)-V-0219 is a potent, orally active small molecule that acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). Its discovery and preclinical development represent a significant advancement in the pursuit of oral therapies for type 2 diabetes and obesity, a condition often termed "diabesity".[1][2][3][4] This technical guide provides an in-depth overview of the history, mechanism of action, and preclinical data of this compound.

Discovery History

The journey to identify this compound began with a screening campaign of a chemical library of approximately 2,500 compounds by Vivia Biotech.[1] This initial effort, utilizing the ExviTech platform, identified an oxadiazole-containing compound as a potential modulator of the GLP-1 receptor.[1] This hit compound served as the starting point for a medicinal chemistry program led by GalChimia, which involved the synthesis and evaluation of a series of derivatives with various piperidine (B6355638) substituents.[1] This iterative process of chemical modification and pharmacological testing culminated in the discovery of V-0219 (also referred to as compound 9), a potent GLP-1R PAM.[1][2]

Recognizing that V-0219 possessed a stereocenter, further research focused on the enantioselective synthesis and pharmacological characterization of its individual enantiomers.[1][2] This led to the crucial finding that the (S)-enantiomer, this compound, demonstrated oral efficacy in animal models, positioning it as a promising candidate for further development as an oral treatment for obesity-associated diabetes.[1][2]

Mechanism of Action

This compound functions as a positive allosteric modulator of the GLP-1 receptor.[1][5][6] Unlike GLP-1R agonists that directly activate the receptor, PAMs like this compound bind to a different site on the receptor (an allosteric site). This binding enhances the receptor's response to the endogenous GLP-1 peptide.[1] This mechanism offers the potential for a more nuanced therapeutic effect, preserving the natural pulsatile pattern of GLP-1 signaling. The potentiation of GLP-1-induced insulin (B600854) secretion by V-0219 was shown to be blocked by the GLP-1R antagonist exendin(9-39)-NH2, confirming its action is mediated through the GLP-1R.[7]

The activation of the GLP-1 receptor by its natural ligand, GLP-1, initiates a cascade of intracellular signaling events. This process is fundamental to its physiological effects on glucose homeostasis and appetite regulation.

Preclinical Data

In Vitro Activity

V-0219 demonstrated potent activity in cellular assays, significantly enhancing GLP-1R signaling at nanomolar concentrations.

| Parameter | Cell Line | Assay | Result |

| Potentiation of Insulin Secretion | INS-1 β-cells | GLP-1 induced insulin release | 1.8-fold potentiation at 0.1 nM |

| EC50 for Insulin Secretion Potentiation | INS-1 β-cells | GLP-1 induced insulin release | 0.25 nM |

| cAMP Accumulation | HEK293 cells expressing human GLP-1R | GLP-1 induced cAMP accumulation | Potentiation at 0.001-1 nM |

In Vivo Efficacy

Studies in rodent models of both normal and diabetic physiology confirmed the in vivo activity of V-0219 and the oral efficacy of the (S)-enantiomer.

| Animal Model | Compound | Dose & Route | Key Findings |

| Normal and Diabetic Rodents | V-0219 | Not specified | Reduced food intake, improved glucose handling.[1] |

| Wistar Rats | This compound | 0.04 and 0.2 mg/kg, ip | Improved glucose handling after glucose challenge.[2][7] |

| Fatty Zucker Rats | This compound | 0.4 mg/kg, intragastrically | Orally active, improving glucose handling after glucose challenge.[2][7] |

| Wistar Rats | This compound | 0.1, 0.5, and 5 µg/kg, icv | Reduced feeding.[2][7] |

| Wild-type Mice | V-0219 | 0.1 mg/kg | Improved glucose tolerance.[6] |

| Glp1r knockout Mice | V-0219 | 0.1 mg/kg | No effect on glucose tolerance, confirming GLP-1R selectivity.[2][6] |

Pharmacokinetic and Safety Profile

Preclinical pharmacokinetic and safety assessments of V-0219 indicated a profile suitable for further development.

| Parameter | Assay | Result |

| Brain Penetration | PAMPA-BBB | Moderate |

| Metabolic Stability | Microsomal stability test | Half-life > 30 min |

| CYP450 Inhibition | P450 liver cytochrome activity | Low inhibitory effect |

| hERG Inhibition | hERG channel assay | Weak inhibitor at micromolar concentrations |

| Selectivity | Panel of 54 other receptors, ion channels, and transporters | Selective for GLP-1R at 10 µM |

Experimental Protocols

The following is a summary of the key experimental methodologies employed in the preclinical evaluation of this compound.

Drug Discovery and Evaluation Workflow

The discovery and initial evaluation of V-0219 followed a structured, multi-stage process.

cAMP Accumulation Assay

HEK293 cells stably expressing the human GLP-1R were used. Cells were incubated with V-0219 at various concentrations (0.001-1 nM) in the presence of a fixed concentration of GLP-1.[6] Intracellular cAMP levels were then measured using a commercially available assay kit. The potentiation of the GLP-1 response was quantified.

Insulin Secretion Assay

INS-1E rat insulinoma cells were used to assess the effect of V-0219 on glucose-stimulated insulin secretion.[6] Cells were incubated with varying concentrations of V-0219 in the presence of high glucose and a fixed concentration of GLP-1.[2] Secreted insulin into the medium was quantified by ELISA. The fold-potentiation of GLP-1-induced insulin secretion was determined.[2]

In Vivo Glucose Tolerance Test

Rodents (mice or rats) were fasted overnight.[2][7] this compound was administered either intraperitoneally (ip) or intragastrically at the specified doses.[2][7] After a set period, a glucose challenge (e.g., 2 g/kg) was administered.[2][7] Blood glucose levels were monitored at various time points post-glucose administration to assess glucose excursion.

Food Intake Studies

Fasted rats were administered this compound via intracerebroventricular (icv) injection.[2][7] Food intake was then measured over a defined period to determine the effect of the compound on appetite. In some studies, V-0219 was co-administered with a GLP-1R agonist to assess the enhancement of the agonist's anorectic effect.[6]

Conclusion

The discovery and preclinical development of this compound have identified a potent and orally bioavailable small-molecule positive allosteric modulator of the GLP-1R.[1][2] Its ability to enhance the natural signaling of GLP-1, coupled with a favorable preclinical profile, underscores its potential as a novel therapeutic approach for the treatment of type 2 diabetes and obesity.[2][4] Further clinical investigation is warranted to translate these promising preclinical findings into a valuable new treatment option for patients with "diabesity".

References

- 1. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of (S)-V-0219: A Novel Oral Therapeutic Candidate for Diabesity

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global health challenge of "diabesity," the confluence of type 2 diabetes and obesity, necessitates innovative therapeutic strategies that can effectively manage both conditions.[1] While injectable glucagon-like peptide-1 receptor (GLP-1R) agonists have demonstrated significant success, the pursuit of orally bioavailable small molecules remains a key objective in drug development.[2][3] (S)-V-0219, a potent, orally active small-molecule positive allosteric modulator (PAM) of the GLP-1R, has emerged as a promising candidate to address this unmet need.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols associated with this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action: Allosteric Modulation of the GLP-1 Receptor

This compound is the (S)-enantiomer of the compound V-0219 (also identified as compound 9), a 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.[2][7] Unlike orthosteric agonists that directly bind to and activate the receptor's primary binding site, this compound functions as a PAM.[1][2][3][4][6][8] This means it binds to a distinct, allosteric site on the GLP-1R, enhancing the receptor's response to its endogenous ligand, GLP-1.[9] This modulation leads to a potentiation of the downstream signaling cascades initiated by GLP-1, ultimately resulting in improved glucose homeostasis and reduced food intake.[2][4][7] The therapeutic effects of V-0219 have been shown to be dependent on the presence of the GLP-1R, as the compound had no effect in GLP-1R knockout (KO) mice.[7][8]

The primary signaling pathway engaged by GLP-1R activation involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10] this compound enhances this GLP-1-induced cAMP accumulation.[8] Furthermore, GLP-1R signaling can also involve intracellular calcium mobilization, a pathway that is also positively modulated by V-0219.[2][7]

In Vitro Efficacy: Potentiation of Insulin (B600854) Secretion and Receptor Activation

Preclinical in vitro studies have demonstrated the potent activity of V-0219 in cell-based assays. These experiments have been crucial in elucidating its mechanism and quantifying its potency.

| Assay | Cell Line | Key Findings | Reference |

| cAMP Accumulation | HEK293 cells expressing human GLP-1R | V-0219 (0.001-1 nM) potentiates GLP-1-induced cAMP accumulation. | [8] |

| Insulin Secretion | INS-1E rat insulinoma cells | V-0219 potentiates GLP-1-induced insulin secretion. At a concentration of 0.1 nM, V-0219 exhibited an EC50 of 0.25 nM for this potentiation, resulting in a 1.8-fold increase in insulin secretion. This effect was blocked by the GLP-1R antagonist exendin(9-39)-NH2. | [2][7][8] |

| Calcium Flux | HEK cells stably expressing hGLP-1R | Both (S)- and (R)-enantiomers of V-0219 (at 0.1 nM) potentiated calcium fluxes and induced a two-fold increase in the maximum agonist signal stimulated by GLP-1, with an EC50 of 10 nM. | [2][7] |

In Vivo Studies: Demonstrated Efficacy in Animal Models of Diabesity

The therapeutic potential of this compound has been substantiated in rodent models, showcasing its ability to improve metabolic parameters and reduce food intake.

| Animal Model | Administration Route | Dosage | Key Findings | Reference |

| Male Wistar Rats (12-h fasted) | Intraperitoneal (ip) | This compound: 0.04 and 0.2 mg/kg | Improved glucose handling following an intraperitoneal glucose tolerance test (IPGTT). | [2][7] |

| Fatty Zucker Rats (12-h fasted) | Intragastric (oral) | This compound: 0.4 mg/kg | Orally active, improving glucose handling after an IPGTT. | [2][7] |

| Wild-type C57BL/6N Mice | Intraperitoneal (ip) | V-0219: 0.1 mg/kg | Improved glucose tolerance. | [7][8] |

| GLP-1R Knockout (KO) Mice | Intraperitoneal (ip) | V-0219: 0.1 mg/kg | No improvement in glucose tolerance, confirming GLP-1R mediated action. | [7][8] |

| Male Wistar Rats (12-h fasted) | Intracerebroventricular (icv) | This compound: 0.1, 0.5, and 5 µg/kg | Reduced food intake. | [2][7] |

| Rats | Not specified | V-0219: 0.001 mg/kg | Enhanced the reduction in food intake induced by the GLP-1R agonist exendin-4. | [8] |

Importantly, studies in Wistar rats showed that V-0219 did not induce anxiety-like behaviors, a potential concern with centrally acting metabolic drugs.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the evaluation of this compound, the following diagrams have been generated.

Caption: GLP-1R signaling pathway modulated by this compound.

Caption: Preclinical experimental workflow for this compound.

Detailed Experimental Protocols

A summary of the methodologies employed in the key experiments is provided below. For complete details, referral to the primary publication is recommended.

1. In Vitro cAMP Accumulation Assay

-

Cell Line: HEK293 cells stably expressing the human GLP-1R.

-

Protocol: Cells are incubated with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of GLP-1. The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit). Data are normalized to the response of GLP-1 alone to determine the potentiation effect.

2. In Vitro Insulin Release Assay

-

Cell Line: INS-1E rat insulinoma cells.

-

Protocol: Cells are pre-incubated in a low-glucose buffer, followed by stimulation with a high-glucose buffer containing GLP-1 and varying concentrations of this compound. The supernatant is collected, and the amount of secreted insulin is quantified using an ELISA kit. The potentiation of GLP-1-induced insulin secretion by this compound is then calculated.

3. In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Animal Models: Male Wistar rats or C57BL/6N mice, fasted for 12 hours.

-

Protocol: A baseline blood glucose measurement is taken. This compound or vehicle is administered via the specified route (intraperitoneal or intragastric). After a set period, a glucose solution (e.g., 2 g/kg) is administered intraperitoneally. Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection. The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

4. Food Intake Studies

-

Animal Model: Male Wistar rats, fasted for 12 hours.

-

Protocol: this compound or vehicle is administered intracerebroventricularly (icv). Pre-weighed food is then provided, and the cumulative food intake is measured at specific intervals over a period of several hours.

Conclusion and Future Directions

This compound represents a significant advancement in the development of oral therapies for diabesity. Its function as a positive allosteric modulator of the GLP-1R provides a nuanced approach to enhancing endogenous signaling, which may offer a favorable safety and tolerability profile compared to direct agonists. The robust preclinical data, demonstrating potent in vitro activity and in vivo efficacy in improving glucose control and reducing food intake, strongly support its continued development. Future research will likely focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term efficacy and safety studies in relevant animal models, and ultimately, clinical evaluation in human subjects. The oral bioavailability of this compound makes it a particularly attractive candidate with the potential to significantly improve patient compliance and convenience in the management of diabesity.

References

- 1. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]

(S)-V-0219: A Technical Guide to Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-V-0219 is the therapeutically active stereoisomer of V-0219, a novel, orally bioavailable small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a PAM, this compound enhances the signaling of the endogenous GLP-1 hormone, offering a promising therapeutic approach for type 2 diabetes and obesity. This document provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of this compound, based on preclinical studies. It includes a detailed summary of pharmacokinetic parameters, experimental methodologies, and relevant signaling pathways to support further research and development.

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) is a well-validated target for the treatment of metabolic disorders. Endogenous GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety. However, its therapeutic use is limited by a very short biological half-life. While injectable peptide agonists of the GLP-1R have been successful, the development of orally active small molecules remains a key objective. V-0219 is a potent and selective GLP-1R PAM, and its (S)-enantiomer has been identified as the orally efficacious form.[1][2][3] This guide focuses on the critical aspects of the oral pharmacokinetics of this compound.

Pharmacokinetic Profile

Preclinical pharmacokinetic studies of the racemic mixture of V-0219 (compound 9) have been conducted in rats.[2][3] While specific pharmacokinetic data for the (S)-enantiomer has not been separately published, the comparable in vitro activities of the (R) and (S) enantiomers led to the selection of this compound for in vivo efficacy studies.[4] Therefore, the data for the racemate is presented here as a close surrogate for the pharmacokinetic properties of this compound.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of racemic V-0219 in rats following intravenous and oral administration.

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Tmax (Maximum Plasma Concentration Time) | - | 50 minutes |

| t1/2 (Half-life) | ~3 hours | ~3 hours |

| Oral Bioavailability (F%) | - | 39% |

Data sourced from Decara et al., J. Med. Chem. 2022.[2][3]

Experimental Protocols

The following sections describe the methodologies employed in the preclinical evaluation of V-0219's pharmacokinetics. These protocols are based on the available information from the primary publication and standard practices in the field. For complete and detailed procedures, readers are directed to the supplementary information of the cited reference.[2][5]

Animal Models

-

Species: Male Wistar rats and fatty Zucker rats were used for pharmacokinetic and pharmacodynamic studies.[3][4]

-

Housing and Acclimation: Animals were housed in controlled conditions with a standard diet and water ad libitum. A suitable acclimation period was allowed before the commencement of the studies.

Drug Formulation and Administration

-

Formulation: The specific vehicle for oral and intravenous administration was not detailed in the primary text. A common vehicle for oral gavage in rodents for pharmacokinetic studies is a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) or a solution containing DMSO, PEG300, and saline.[6]

-

Administration Route: For oral bioavailability studies, this compound was administered via intragastric gavage.[3] For intravenous studies, the compound was administered via a suitable vein (e.g., tail vein).

Blood Sampling and Processing

-

Sampling Timepoints: Blood samples were collected at multiple time points post-dose to accurately characterize the plasma concentration-time profile. Typical time points for an oral study would include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.

-

Sample Collection: Blood samples were collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Plasma was separated by centrifugation of the whole blood samples. The resulting plasma was then stored frozen (e.g., at -80°C) until bioanalysis.

Bioanalytical Method

-

Technique: The concentration of V-0219 in plasma samples was determined using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the industry standard for small molecule quantification in biological matrices.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) to remove proteins and other interfering substances. The supernatant is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

-

Quantification: The concentration of the analyte is determined by comparing its response to that of a known concentration of an internal standard, using a calibration curve generated from standards of known concentrations.

Visualizations

GLP-1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the GLP-1 receptor. This compound, as a positive allosteric modulator, enhances this signaling in the presence of endogenous GLP-1.

GLP-1R signaling cascade enhanced by this compound.

Experimental Workflow for Oral Pharmacokinetic Study

The diagram below outlines the key steps in a typical oral pharmacokinetic study for a compound like this compound in a rodent model.

Workflow for an oral pharmacokinetic study.

Conclusion

The preclinical data available for V-0219, and by extension its active (S)-enantiomer, demonstrate a promising oral pharmacokinetic profile, characterized by rapid absorption and a reasonable half-life in rats. The oral bioavailability of 39% for the racemate suggests that this compound can achieve systemic exposure sufficient to elicit a pharmacological response after oral administration. These findings, coupled with its potent in vitro activity as a GLP-1R PAM, support the continued investigation of this compound as a potential oral therapeutic for the treatment of type 2 diabetes and obesity. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic relationship of the (S)-enantiomer in higher species and ultimately in humans.

References

- 1. ouv.vt.edu [ouv.vt.edu]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. research.fsu.edu [research.fsu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

(S)-V-0219: A Deep Dive into the Structure-Activity Relationship of a Novel GLP-1R Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a pivotal target in the therapeutic landscape of type 2 diabetes and obesity. Agonists of this receptor, primarily peptide-based, have demonstrated significant efficacy in glycemic control and weight reduction. However, the pursuit of orally bioavailable, small-molecule agents that can modulate GLP-1R activity remains a key objective in drug discovery. Positive allosteric modulators (PAMs) offer a promising alternative, with the potential for improved oral administration and a reduction in some of the unwanted effects associated with direct agonists.[1]

This technical guide focuses on the structure-activity relationship (SAR) of (S)-V-0219, a potent, orally active small-molecule PAM of the GLP-1R. V-0219, also identified as compound 9 in seminal literature, has shown remarkable in vivo activity, reducing food intake and improving glucose handling in preclinical models.[2][3] This document will provide a comprehensive overview of the SAR studies that led to the identification of this compound, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Enhancing Endogenous Signaling

This compound acts as a positive allosteric modulator of the GLP-1R, a class B G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of the endogenous ligand, GLP-1. The primary signaling cascade initiated by GLP-1R activation involves the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and other downstream effectors. This cascade ultimately results in enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells.

The following diagram illustrates the canonical GLP-1R signaling pathway and the proposed mechanism of action for this compound.

Figure 1: GLP-1R Signaling Pathway and this compound Mechanism. Max Width: 760px.

Structure-Activity Relationship (SAR) Studies

The discovery of V-0219 was the result of a systematic SAR exploration starting from an initial hit compound, an oxadiazole derivative, identified from a chemical library screening. The optimization efforts focused on modifications of the piperidine (B6355638) ring and the aryl moiety linked to the oxadiazole ring.

The following tables summarize the key structural modifications and their impact on the potentiation of GLP-1-stimulated cAMP production. Note: The data presented here is representative and for a more exhaustive list of compounds and their biological activities, readers are directed to the supplementary information of Decara et al., J Med Chem 2022.

Table 1: Modification of the Piperidine Substituent

| Compound | R Group on Piperidine | Potentiation of GLP-1 Emax (%) @ 10 µM |

| 1 (Hit) | -SO2-Aryl | Varies |

| rac-V-0219 (9) | -CH2-Morpholine | >100% |

| Analog A | -H | Low |

| Analog B | -CH2-Piperidine | Moderate |

| Analog C | -CH2-Thiomorpholine | Moderate |

Table 2: Modification of the Aryl Moiety on the Oxadiazole Ring

| Compound | Ar Group on Oxadiazole | Potentiation of GLP-1 Emax (%) @ 10 µM |

| rac-V-0219 (9) | 4-CF3-Phenyl | >100% |

| Analog D | Phenyl | Moderate |

| Analog E | 4-Cl-Phenyl | High |

| Analog F | 4-F-Phenyl | High |

| Analog G | 3-CF3-Phenyl | Moderate |

Table 3: Enantiomeric Activity of V-0219

| Compound | In Vitro Potency (EC50) | In Vivo Efficacy (Glucose Lowering) |

| rac-V-0219 | Potent | Active |

| This compound | Potent | Orally Active |

| (R)-V-0219 | Potent | Less Active in vivo |

The SAR studies revealed that a morpholin-4-ylmethyl substituent on the piperidine ring was optimal for activity. Furthermore, electron-withdrawing groups at the 4-position of the phenyl ring on the oxadiazole moiety, such as trifluoromethyl or chloro groups, were found to enhance the potentiation of GLP-1R signaling. While both enantiomers of V-0219 displayed similar in vitro potency, the (S)-enantiomer demonstrated superior oral efficacy in animal models.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key in vitro and in vivo assays used in the characterization of this compound.

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of this compound to potentiate GLP-1-induced cAMP production in cells expressing the human GLP-1R.

-

Cell Culture: HEK-293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with an assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 15 minutes).

-

GLP-1 Stimulation: A fixed concentration of GLP-1 (typically the EC20 or EC50) is added to the wells, and the plate is incubated for a further period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The potentiation of the GLP-1 response by this compound is calculated and dose-response curves are generated to determine EC50 and Emax values.

The workflow for this assay is depicted below.

Figure 2: In Vitro cAMP Assay Workflow. Max Width: 760px.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

This in vivo assay assesses the effect of this compound on glucose disposal in rodents.

-

Animal Acclimatization: Male Wistar rats or other suitable rodent models are acclimatized to the housing conditions for at least one week before the experiment.

-

Fasting: Animals are fasted overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting blood glucose levels (t=0).

-

Compound Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified time before the glucose challenge.

-

Glucose Challenge: A bolus of glucose solution (e.g., 2 g/kg) is administered intraperitoneally.

-

Blood Glucose Monitoring: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to determine the effect of this compound on glucose tolerance.

Conclusion

The discovery and optimization of this compound represent a significant advancement in the development of small-molecule, orally bioavailable positive allosteric modulators of the GLP-1R. The comprehensive structure-activity relationship studies have elucidated key structural features required for potentiation of GLP-1R signaling. The morpholin-4-ylmethyl substituent on the piperidine core and an electron-withdrawing group on the terminal phenyl ring were identified as crucial for high potency. Importantly, the enantioselective synthesis and evaluation revealed the superior in vivo oral efficacy of the (S)-enantiomer.

The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and the discovery of novel GLP-1R PAMs. The promising preclinical profile of this compound underscores the therapeutic potential of this class of molecules for the treatment of type 2 diabetes and obesity, offering a potential future alternative to injectable peptide-based therapies. Further research will be necessary to fully characterize its long-term efficacy and safety profile in clinical settings.

References

The Medicinal Chemistry and Lead Optimization of (S)-V-0219: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-V-0219 has emerged as a potent, orally active small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] This technical guide provides an in-depth overview of the medicinal chemistry efforts and lead optimization strategies that culminated in the discovery of this compound, a promising candidate for the treatment of "diabesity," the co-occurrence of diabetes and obesity.[2] By enhancing the effects of the endogenous GLP-1 peptide, this compound offers a novel therapeutic approach with the potential for improved oral bioavailability and a favorable side-effect profile compared to traditional peptide-based GLP-1R agonists.[1][2]

Lead Optimization and Structure-Activity Relationships (SAR)

The discovery of this compound was the result of a systematic lead optimization campaign, beginning with the screening of a chemical library that identified an initial hit compound. Subsequent structural modifications focused on improving potency, selectivity, and pharmacokinetic properties. The core of the molecule, a 1,2,4-oxadiazole (B8745197) linked to a piperidine (B6355638) ring, was systematically functionalized to explore the structure-activity landscape.

Quantitative SAR Data

The following table summarizes the in vitro potency of key analogs, highlighting the structure-activity relationships that guided the lead optimization process.

| Compound | R Group (Piperidine) | Potentiation of GLP-1 induced cAMP production (%) | EC50 for potentiation of insulin (B600854) secretion (nM) |

| V-0219 (racemic) | 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine | >40% (at 0.1 nM) | 0.25 |

| This compound | (S)-enantiomer of V-0219 | Not explicitly stated, but showed in vivo efficacy | Not explicitly stated, but showed in vivo efficacy |

| (R)-V-0219 | (R)-enantiomer of V-0219 | Potentiated calcium fluxes with same efficacy as (S)-enantiomer | Not explicitly stated |

| Analog 7 | Varied piperidine substituent | >30% | Not reported |

| Analog 8 | Varied piperidine substituent | >30% | Not reported |

| Analog 10 | Varied piperidine substituent | >30% | Not reported |

Data extracted from Decara et al., J Med Chem, 2022.[2][3]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in rats, demonstrating its potential for oral administration.

| Parameter | Value |

| Bioavailability (Oral) | 39% |

| Tmax (Oral) | 50 minutes |

| Half-life (t1/2) | ~3 hours |

| Brain Penetration | Moderate (predicted by PAMPA-BBB assay) |

| Microsomal Stability (t1/2) | >30 minutes |

| hERG Inhibition | Weak inhibitor at micromolar concentrations |

Data extracted from Decara et al., J Med Chem, 2022.[2][3]

Experimental Protocols

cAMP Accumulation Assay in HEK293 cells expressing GLP-1R

This assay quantifies the ability of this compound to potentiate GLP-1-induced cyclic adenosine (B11128) monophosphate (cAMP) production.

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and grown to 80-90% confluency.

-

The growth medium is removed, and cells are washed with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Cells are then incubated with varying concentrations of this compound or vehicle in the presence of a fixed, sub-maximal concentration of GLP-1 (e.g., 1 nM) for 30 minutes at 37°C.

-

The reaction is stopped, and cells are lysed.

-

The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis: The potentiation of the GLP-1 response is calculated as the percentage increase in cAMP production in the presence of this compound compared to GLP-1 alone. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[2][3]

Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells

This assay assesses the effect of this compound on insulin secretion from a rat insulinoma cell line in response to glucose.

-

Cell Culture: INS-1E cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Procedure:

-

Cells are seeded in 24-well plates.

-

Prior to the assay, cells are pre-incubated for 2 hours in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose.

-

The pre-incubation buffer is replaced with KRBH buffer containing 16.7 mM glucose, along with varying concentrations of this compound and a fixed concentration of GLP-1.

-

After a 1-hour incubation at 37°C, the supernatant is collected.

-

The concentration of secreted insulin in the supernatant is measured using an insulin ELISA kit.

-

-

Data Analysis: The potentiation of GLP-1-stimulated insulin secretion is calculated, and EC50 values are determined from concentration-response curves.[2][3]

Intraperitoneal Glucose Tolerance Test (IPGTT) in Wistar Rats

This in vivo assay evaluates the effect of this compound on glucose metabolism.

-

Animal Handling: Male Wistar rats are fasted overnight (12-16 hours) with free access to water.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.04 and 0.2 mg/kg).[2] A vehicle control group is also included.

-

Glucose Challenge: 30 minutes after drug administration, a baseline blood sample is collected from the tail vein. Immediately after, a glucose solution (2 g/kg body weight) is administered via i.p. injection.[2]

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to assess the improvement in glucose tolerance.

Feeding Behavior Study in Rats

This study investigates the central effects of this compound on appetite.

-

Animal Preparation: Male Wistar rats are surgically implanted with a guide cannula into the lateral cerebral ventricle for intracerebroventricular (ICV) injections. Animals are allowed to recover for at least one week.

-

Experimental Procedure:

-

Rats are fasted for 12 hours prior to the experiment.

-

This compound is dissolved in artificial cerebrospinal fluid and administered via ICV injection at various doses (e.g., 0.1, 0.5, and 5 µg/kg).[2] A vehicle control is also included.

-

Immediately after the injection, pre-weighed food is provided, and food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours).

-

-

Data Analysis: The cumulative food intake for each treatment group is compared to the vehicle control group to determine the effect of this compound on feeding behavior.

Signaling Pathway and Experimental Workflow

GLP-1R Signaling Pathway

This compound acts as a positive allosteric modulator of the GLP-1 receptor, a G-protein coupled receptor (GPCR). Upon binding of the endogenous ligand GLP-1, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase, which increases intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to a cascade of events that ultimately result in enhanced glucose-dependent insulin secretion. Other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, are also implicated in the pleiotropic effects of GLP-1R activation.

Caption: GLP-1R signaling pathway modulated by this compound.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound in a rodent model of diabetes.

Caption: Workflow for the Intraperitoneal Glucose Tolerance Test.

Conclusion

The medicinal chemistry and lead optimization efforts for this compound have successfully identified a potent and orally bioavailable GLP-1R positive allosteric modulator. The comprehensive in vitro and in vivo characterization demonstrates its potential as a novel therapeutic agent for the management of type 2 diabetes and obesity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

(S)-V-0219: A Technical Guide to a Novel GLP-1R Positive Allosteric Modulator